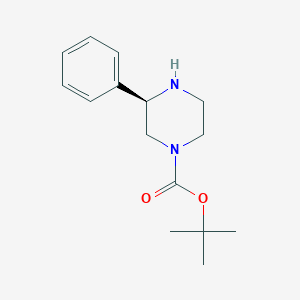

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFJZULVYGVNJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426749 | |

| Record name | R-4-Boc-2-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240584-34-2 | |

| Record name | R-4-Boc-2-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate chemical structure and nomenclature

An In-depth Technical Guide to (R)-tert-butyl 3-phenylpiperazine-1-carboxylate

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its rigid piperazine scaffold, combined with a stereodefined phenyl substitution, makes it an invaluable intermediate for synthesizing a range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthesis protocol, and methods for analytical characterization. We delve into the rationale behind the synthetic strategy, emphasizing the importance of stereochemical control and the role of the tert-butoxycarbonyl (Boc) protecting group in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile molecule.

Nomenclature and Chemical Structure

The precise identification and structural understanding of a chemical entity are foundational to its application in research and development. This section delineates the nomenclature and key structural features of the topic compound.

Chemical Identity

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.[][2]

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate[] |

| CAS Number | 1240584-34-2[][2] |

| Molecular Formula | C₁₅H₂₂N₂O₂[][2] |

| Molecular Weight | 262.35 g/mol [2] |

| Common Synonyms | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester, R-3-phenyl-1-BOC-piperazine, R-4-Boc-2-phenylpiperazine[][2] |

| InChI Key | HRRFJZULVYGVNJ-ZDUSSCGKSA-N[] |

Core Structural Features

The structure of this compound is characterized by three primary components:

-

Piperazine Core : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The piperazine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[3]

-

Chiral Center (C3) : The carbon at position 3 is a stereocenter, substituted with a phenyl group. The "(R)" designation specifies the absolute configuration at this center, which is critical for selective interaction with chiral biological targets like receptors and enzymes.[4][5] Enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[6]

-

Boc Protecting Group : The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[7] This allows for selective functionalization of the second nitrogen atom (N4) without competing side reactions.[8][9]

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Methodologies

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common and reliable strategy involves the synthesis of racemic 3-phenylpiperazine, followed by chiral resolution and subsequent N-Boc protection.

Synthesis Workflow Overview

The logical flow from starting materials to the final, purified product involves synthesis, chiral separation, protection, and rigorous quality control. This ensures the final intermediate meets the high-purity standards required for pharmaceutical development.

Caption: Logical workflow for the synthesis and quality control of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis beginning with the Boc protection of the resolved (R)-3-phenylpiperazine. The synthesis of the racemic precursor is well-documented in the literature.[10][11]

Objective: To synthesize this compound from (R)-3-phenylpiperazine.

Materials:

-

(R)-3-phenylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-phenylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent the formation of di-Boc protected byproducts.

-

-

Base Addition:

-

Add a suitable base, such as triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction. Alternatively, an aqueous solution of NaHCO₃ can be used in a biphasic system.

-

-

Boc Anhydride Addition:

-

Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the cooled piperazine solution over 15-20 minutes. A slow addition rate is key to achieving mono-protection selectivity. The reaction proceeds via nucleophilic acyl substitution where the more sterically accessible secondary amine of the piperazine attacks the electrophilic carbonyl of the Boc anhydride.[7]

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup and Extraction:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine to remove residual base and water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white to off-white solid.

-

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. This section outlines the standard analytical techniques for its characterization.

Spectroscopic and Spectrometric Analysis

NMR and Mass Spectrometry are used to confirm the chemical structure of the final product.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to: tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine ring protons (multiplets, ~2.8-4.2 ppm, 7H), and aromatic protons (~7.2-7.4 ppm, multiplet, 5H). The exact shifts can vary based on the solvent used.[10][12] |

| ¹³C NMR | Signals confirming the presence of: tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), piperazine ring carbons, and phenyl ring carbons.[10][13] |

| Mass Spec (ESI) | The calculated exact mass is 262.1681 g/mol .[14] The expected [M+H]⁺ ion would be observed at m/z 263.1754.[15] |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.

Chemical Purity (Reverse-Phase HPLC):

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at ~254 nm.

-

Acceptance Criterion: Purity ≥ 98% is typically required for use in further synthetic steps.[2]

Enantiomeric Purity (Chiral HPLC):

-

Causality: It is imperative to confirm that the final product has a high enantiomeric excess (e.e.) and that no racemization occurred during the synthesis or purification steps. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, allowing for their separation.[16][17]

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol.

-

Acceptance Criterion: Enantiomeric excess ≥ 99%.

Caption: A self-validating analytical workflow for product characterization.

Applications in Drug Discovery

The phenylpiperazine motif is a cornerstone in the design of CNS-active agents. The introduction of a chiral center at the 3-position allows for fine-tuning of receptor selectivity and potency.

-

CNS Drug Development: As a chiral intermediate, this compound is used in the synthesis of novel compounds targeting various receptors in the brain, including dopamine and serotonin receptors. Its derivatives are investigated for potential use as antipsychotics, antidepressants, and treatments for other neurological disorders.[]

-

Anti-Inflammatory Research: The piperazine core is also found in various anti-inflammatory agents. This intermediate serves as a starting point for creating new chemical entities that modulate inflammatory pathways.[]

-

Scaffold for Libraries: In lead discovery, the unprotected N4-amine can be readily functionalized via reactions like reductive amination, amide coupling, or Buchwald-Hartwig coupling, allowing for the rapid generation of a library of diverse analogs for high-throughput screening.[18][19] The chirality is maintained, enabling the exploration of stereospecific structure-activity relationships (SAR).

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined structure, predictable reactivity afforded by the Boc group, and critical stereochemistry make it a high-value intermediate. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring that researchers and developers can confidently employ this building block in the quest for novel therapeutics. The rigorous application of these methods upholds the principles of scientific integrity, leading to reliable and reproducible results in drug discovery programs.

References

-

Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]

-

Bolek, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Procyon Group. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

-

Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. Retrieved from [https://sphinxsai.com/sphinxs_vol3/pharmtech_vol1_no.3/pharmtech_vol1_no.3_pdf/pt=50 (805-810).pdf]([Link] (805-810).pdf)

-

PubChem. (n.d.). Tert-butyl 4-phenylpiperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

-

LookChem. (n.d.). 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]

-

Kim, H. R., et al. (2013). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 56, 437-442. Retrieved from [Link]

-

Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

-

Zhang, L., & Wang, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

- Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

-

D’hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

-

Al-Sbou, Y., & Scriba, G. K. E. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(19), 6766. Retrieved from [Link]

-

ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

-

Garlapati, P. V., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(22), 126664. Retrieved from [Link]

-

Zuba, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), detected in illegal products. Forensic Toxicology, 39(2), 434-446. Retrieved from [Link]

-

AWS. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

Sources

- 2. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 3. connectjournals.com [connectjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. petalheadexim.com [petalheadexim.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. d-nb.info [d-nb.info]

- 14. echemi.com [echemi.com]

- 15. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. lifechempharma.com [lifechempharma.com]

- 19. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (R)-tert-Butyl 3-Phenylpiperazine-1-carboxylate (CAS 1240584-34-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and critical applications in the development of therapeutic agents, particularly for the central nervous system (CNS). This guide is structured to provide not only procedural knowledge but also the scientific rationale behind the methodologies, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Significance of the Chiral Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. Its two nitrogen atoms provide opportunities for diverse substitutions, enabling the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The introduction of a chiral center, as seen in this compound, adds a crucial three-dimensional aspect to the molecule. This stereochemistry is often paramount for selective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen serves two primary functions: it deactivates this nitrogen to prevent unwanted side reactions and allows for selective functionalization of the N4 nitrogen. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4]

This combination of a chiral phenylpiperazine core and strategic Boc protection makes this compound a highly valuable starting material for the synthesis of complex, biologically active molecules. Its application is particularly noted in the pursuit of novel treatments for CNS disorders and inflammatory conditions.[]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 1240584-34-2 | [6] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [6] |

| Molecular Weight | 262.35 g/mol | [6] |

| Appearance | White to off-white powder/solid | - |

| IUPAC Name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | [] |

| Synonyms | (R)-4-Boc-2-phenylpiperazine, R-3-phenyl-1-BOC-piperazine | [6] |

| Predicted XLogP3 | 2.0 | [7] |

| Monoisotopic Mass | 262.16812 Da | [7] |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.40-7.20 (m, 5H): Aromatic protons of the phenyl group.

-

~4.20 (br s, 1H): Methine proton at the chiral center (C3).

-

~3.90-3.00 (m, 6H): Methylene protons of the piperazine ring. Due to the Boc group and ring conformation, these signals are expected to be complex and may show broadness.

-

~2.00 (br s, 1H): NH proton of the piperazine ring.

-

1.48 (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

~155.0: Carbonyl carbon of the Boc group.

-

~142.0: Quaternary aromatic carbon attached to the piperazine ring.

-

~129.0, ~128.0, ~127.0: Aromatic CH carbons.

-

~80.0: Quaternary carbon of the tert-butyl group.

-

~59.0: Chiral methine carbon (C3).

-

~50.0, ~46.0, ~45.0: Methylene carbons of the piperazine ring.

-

28.4: Methyl carbons of the tert-butyl group.

-

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure this compound is a critical step that dictates the stereochemical purity of the final active pharmaceutical ingredient (API). While multiple strategies for the asymmetric synthesis of chiral piperazines exist, a highly effective and conceptually straightforward approach involves the stereoselective opening of a chiral epoxide followed by cyclization and protection.

The following protocol is a representative, literature-informed method adapted from established syntheses of similar chiral amines and piperazines.[8][9]

Logical Workflow for Synthesis

Caption: Enantioselective synthesis workflow starting from (R)-Styrene Oxide.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-N¹-(tert-butoxycarbonyl)-N²-(2-hydroxy-2-phenylethyl)ethane-1,2-diamine

-

Causality: This step establishes the crucial stereocenter. Using enantiopure (R)-styrene oxide ensures the desired (R)-configuration in the final product. N-Boc-ethylenediamine is used as the nucleophile, with the Boc group directing the attack of the primary amine and setting the stage for the final protection strategy. A mild Lewis acid catalyst is employed to activate the epoxide towards nucleophilic attack.

-

Materials:

-

(R)-Styrene oxide (1.0 equiv)

-

N-Boc-ethylenediamine (1.1 equiv)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.05 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of N-Boc-ethylenediamine in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add Yb(OTf)₃.

-

Stir the mixture for 15 minutes.

-

Add (R)-styrene oxide dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically a viscous oil and can often be used in the next step without further purification.

-

Step 2 & 3: One-Pot Cyclization and Regioselective Protection

-

Causality: This sequence first activates the hydroxyl group as a good leaving group (mesylate) and then promotes an intramolecular SN2 reaction by the Boc-protected amine to form the piperazine ring. The subsequent reaction with Di-tert-butyl dicarbonate is designed to protect the more nucleophilic secondary amine at the N1 position, yielding the thermodynamically favored product.

-

Materials:

-

Crude product from Step 1 (1.0 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Acetonitrile (ACN)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

-

Procedure:

-

Dissolve the crude amino alcohol from Step 1 in ACN and cool to 0 °C.

-

Add Et₃N followed by the dropwise addition of MsCl. Stir at 0 °C for 1 hour.

-

Add K₂CO₃ to the mixture and heat to reflux (approx. 82 °C) for 6-8 hours to drive the cyclization. Monitor by LC-MS for the formation of (R)-2-phenylpiperazine.

-

Cool the reaction mixture to room temperature. Add (Boc)₂O and an additional 1.2 equivalents of Et₃N.

-

Stir at room temperature for 4-6 hours until the mono-Boc protection is complete.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Analytical Quality Control: A Self-Validating System

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the title compound is paramount. A multi-pronged analytical approach provides a robust, self-validating quality control system.

Chromatographic Purity (HPLC-UV)

-

Method: A standard reverse-phase HPLC method can be used to determine chemical purity.

-

Conditions (Typical):

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm and 254 nm

-

Expected Result: A single major peak with purity >98%.

-

Enantiomeric Purity (Chiral HPLC)

-

Causality: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperazine derivatives.[10] The choice of mobile phase (normal phase is common) and additives is critical for achieving baseline separation.[11]

-

Protocol: Chiral HPLC Method Development Workflow

Caption: Workflow for Chiral HPLC Method Development.

-

Recommended Starting Conditions:

-

Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Expected Result: Two well-resolved peaks for the racemic standard. The analysis of the synthesized batch should show a single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the desired limit (e.g., >99% e.e.).

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of molecules targeting the central nervous system. The specific (R)-stereochemistry is often essential for achieving the desired potency and selectivity for a given biological target. While its presence in many proprietary developmental pipelines is likely, its utility can be inferred from public domain information and the synthesis of related compounds.

For instance, chiral 3-substituted piperazines are integral components of compounds developed as ligands for dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders. The precise orientation of the phenyl group, dictated by the (R)-configuration, can significantly influence the binding affinity and functional activity at these receptors.[3]

Key Synthetic Transformations: Deprotection

The removal of the Boc group is the final step to liberate the N1 amine for further functionalization. This is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the stability of other functional groups in the molecule.[4]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

-

Causality: TFA is a strong acid that readily cleaves the acid-labile Boc group. DCM is a common solvent that provides good solubility. This method is fast and effective but less selective if other acid-sensitive groups are present.

-

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (10-20 equiv, or as a 25-50% v/v solution in DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected piperazine in anhydrous DCM at 0 °C.

-

Add TFA dropwise.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

To obtain the free base, dissolve the residue in water, cool in an ice bath, and carefully basify with saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-3-phenylpiperazine.

-

Protocol 2: Deprotection using HCl in Dioxane/Methanol

-

Causality: Anhydrous HCl in an organic solvent is another common and effective reagent. It often provides the hydrochloride salt of the deprotected amine as a crystalline solid, which can be a convenient method of purification and handling.

-

Materials:

-

This compound (1.0 equiv)

-

4M HCl in 1,4-Dioxane (or Methanol) (3-5 equiv)

-

Methanol or Dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Boc-protected piperazine in a minimal amount of methanol or dioxane.

-

Add the 4M HCl/dioxane solution and stir at room temperature for 1-4 hours.

-

Often, the hydrochloride salt will precipitate. The product can be isolated by filtration or by adding diethyl ether to promote precipitation.

-

The resulting (R)-3-phenylpiperazine dihydrochloride salt can be filtered, washed with diethyl ether, and dried. The free base can be obtained by following the basification and extraction procedure described in Protocol 1.

-

Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the exploration of complex chemical space in drug discovery. Its well-defined stereochemistry, coupled with the versatile Boc protecting group, provides a reliable and efficient starting point for the synthesis of novel therapeutics. A deep understanding of its synthesis, characterization, and subsequent chemical manipulation, as detailed in this guide, is essential for any researcher aiming to leverage the power of the chiral phenylpiperazine scaffold in their drug development programs.

References

- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

-

PubChem. (n.d.). tert-Butyl (3r)-3-phenylpiperazine-1-carboxylate. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]

-

Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

- Google Patents. (n.d.).

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

-

Nichols, D. E., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]

-

Möller, D., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie. [Link]

-

Ren, W., et al. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science. [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)

- Google Patents. (n.d.).

-

Kulkarni, A. A., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

- Google Patents. (n.d.). US5041569A - Process for preparing styrene oxide.

-

Wang, Z.-X., et al. (2003). ASYMMETRIC EPOXIDATION OF trans-β-METHYLSTYRENE AND 1-PHENYLCYCLOHEXENE USING A D-FRUCTOSE-DERIVED KETONE: (R,R)-trans-β-METHYLSTYRENE OXIDE AND (R,R)-1-PHENYLCYCLOHEXENE OXIDE. Organic Syntheses. [Link]

-

Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 7. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 9. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to (R)-tert-butyl 3-phenylpiperazine-1-carboxylate: A Key Intermediate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid structure, incorporating a phenyl group at a stereogenic center, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The piperazine moiety is a well-established pharmacophore, present in numerous approved drugs targeting the central nervous system (CNS). This guide provides a comprehensive overview of the synonyms, trade names, chemical properties, synthesis, and applications of this compound, with a focus on its role as a key building block in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is most commonly identified by its CAS number: 1240584-34-2 . Due to its widespread use as a synthetic intermediate, it is known by several synonyms. It is crucial for researchers to be familiar with these alternative names to ensure accurate identification and sourcing of the compound.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate |

| CAS Number | 1240584-34-2 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol [1] |

| Common Synonyms | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester[], R-3-phenyl-1-BOC-piperazine[1], R-4-BOC-2-phenylpiperazine[], tert-butyl (3R)-3-phenylpiperazinecarboxylate[1] |

It is important to note that this compound is often supplied by various chemical vendors under their own catalog numbers and may not have specific "trade names" in the traditional sense, as it is primarily a research and development chemical.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions. The tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility and stability.

Table 2: Physicochemical Properties of Phenylpiperazine Derivatives

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 371.4 °C at 760 mmHg (for the racemate) | [4] |

| Density | 1.071 g/cm³ (for the racemate) | [4] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization for the development of chiral drugs. Several strategies for the asymmetric synthesis of chiral piperazines have been reported, often involving the use of chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures. Below is a plausible, literature-derived protocol for its enantioselective synthesis.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a multi-step process starting from readily available precursors. One common approach involves the asymmetric reduction of a suitable precursor or the use of a chiral amine in a cyclization reaction.

Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Literature-Derived)

This protocol is a composite of established methods for the synthesis of chiral piperazines and should be adapted and optimized by experienced synthetic chemists.[6][7]

Step 1: Synthesis of a Chiral Diamine Intermediate

-

Reaction Setup: To a solution of a suitable N-protected amino ketone in a suitable solvent (e.g., methanol), add a chiral amine (e.g., (R)-phenylglycinol) and a reducing agent (e.g., sodium cyanoborohydride).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The use of a chiral auxiliary guides the stereochemical outcome of the reduction.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Cyclization to Form the Piperazine Ring

-

Reaction Setup: The chiral diamine intermediate is reacted with a suitable dielectrophile (e.g., a dihaloalkane or a protected bis-electrophile) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

-

Reaction Conditions: The reaction mixture is heated to reflux for 24-48 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Causality Behind Experimental Choices:

-

Chiral Auxiliary/Catalyst: The choice of a chiral auxiliary or catalyst in the initial step is paramount for establishing the desired stereochemistry at the C3 position.

-

Protecting Groups: The Boc group on the piperazine nitrogen is crucial for modulating reactivity and preventing side reactions. It can be readily removed under acidic conditions to allow for further functionalization.

-

Reaction Conditions: The choice of solvents, temperature, and reaction times are optimized to maximize yield and enantioselectivity while minimizing side product formation.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of compounds targeting the central nervous system. The phenylpiperazine scaffold is a privileged structure in CNS drug discovery due to its ability to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Role as a Scaffold for CNS-Active Agents

Derivatives of this compound have been investigated for their potential as:

-

Antipsychotics: By modulating dopamine D2 and serotonin 5-HT2A receptors.

-

Antidepressants: Through interaction with serotonin reuptake transporters and various serotonin receptor subtypes.

-

Anxiolytics: Primarily through agonism or partial agonism at serotonin 5-HT1A receptors.

The chirality of the molecule is often critical for its biological activity, with one enantiomer typically exhibiting higher affinity and/or efficacy for the target receptor than the other.

Experimental Workflow: GPCR Binding Assay

A common application for compounds derived from this intermediate is the evaluation of their binding affinity to specific GPCRs. A radioligand binding assay is a standard method for this purpose.[8]

Caption: Workflow for a competitive radioligand binding assay.

Protocol for a Competitive Radioligand Binding Assay:

-

Preparation:

-

Prepare cell membranes expressing the target GPCR (e.g., dopamine D2 or serotonin 5-HT1A receptor).

-

Prepare a stock solution of the radioligand (e.g., [³H]-spiperone for D2 receptors) and serial dilutions of the test compound derived from this compound.

-

-

Incubation:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).

-

-

Separation:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

-

Quantification:

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC₅₀ value, which represents the affinity of the test compound for the receptor.[8]

-

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the challenging field of CNS disorders. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies and information presented in this guide are intended to provide a solid foundation for the effective utilization of this valuable synthetic intermediate.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

-

Reign Pharma Pvt. Ltd. (n.d.). tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopamine receptor signaling pathways and associated diseases. The main.... Retrieved from [Link]

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

PubMed Central. (n.d.). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of MAP kinase activation mediated by human serotonin receptors 5-HT1A and 5-HT2A. Retrieved from [Link]

-

Pixorize. (n.d.). D2 (Dopamine) Receptors Mnemonic for USMLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of 5-HT1A receptor[3]. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

-

International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

PubMed Central. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

-

PubMed Central. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

-

PubMed Central. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

Sources

- 1. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 3. (R)-Tert-Butyl 3-Methylpiperazine-1-Carboxylate | Chemical Properties, Uses & Synthesis | Reliable China Supplier [chemheterocycles.com]

- 4. echemi.com [echemi.com]

- 5. reignpharma.com [reignpharma.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate: A Mechanistic Exploration in CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral synthetic molecule belonging to the phenylpiperazine class of compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its interaction with various neurotransmitter systems in the central nervous system (CNS)[1][2]. While direct and extensive research on this compound is not abundant in publicly accessible literature, its structural similarity to a well-established class of CNS-active agents allows for a mechanistically driven hypothesis of its action. This guide will synthesize the current understanding of phenylpiperazine pharmacology to propose a detailed mechanism of action for this compound in CNS disorders, focusing on its likely role as a dopamine D2/D3 receptor partial agonist.

The Phenylpiperazine Scaffold: A Privileged Structure for CNS Targets

The phenylpiperazine scaffold is a versatile structural motif that has given rise to numerous drugs with applications in psychiatry and neurology.[2] The core structure consists of a piperazine ring attached to a phenyl group. This arrangement allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Many phenylpiperazine derivatives have been shown to interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine receptors and transporters.[3][4]

Core Hypothesis: this compound as a Dopamine D2/D3 Receptor Partial Agonist

The primary hypothesized mechanism of action for this compound in CNS disorders is its function as a partial agonist at dopamine D2 and potentially D3 receptors. This hypothesis is based on extensive research on analogous N-phenylpiperazine compounds that exhibit high affinity and selectivity for these receptor subtypes.[5][6]

Dopamine D2 receptor partial agonists (D2PAs) are a unique class of drugs that stabilize the dopaminergic system.[7] Unlike full agonists that produce a maximal response and antagonists that block the receptor, partial agonists elicit a submaximal response.[8] This intrinsic activity allows them to act as functional antagonists in a hyperdopaminergic state (e.g., in schizophrenia) and as functional agonists in a hypodopaminergic state (e.g., in Parkinson's disease or the negative symptoms of schizophrenia).[7][8] This dual action is crucial for modulating dopamine signaling without causing the severe side effects associated with full agonists or antagonists.[7]

Signaling Pathways of D2/D3 Receptor Partial Agonism

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As a partial agonist, this compound would be expected to modulate this pathway in a state-dependent manner.

Caption: Proposed D2/D3 receptor signaling modulation.

In a hyperdopaminergic environment, the compound would compete with endogenous dopamine, reducing the overall receptor activation and thereby increasing cAMP levels towards baseline. Conversely, in a hypodopaminergic state, it would provide a tonic level of receptor stimulation, leading to a decrease in cAMP and restoring downstream signaling.

Potential Therapeutic Implications in CNS Disorders

The proposed mechanism of action as a D2/D3 partial agonist suggests therapeutic potential for this compound in a range of CNS disorders:

-

Schizophrenia: By attenuating dopamine hyperactivity in the mesolimbic pathway, it could alleviate positive symptoms (hallucinations, delusions). Simultaneously, by enhancing dopamine function in the prefrontal cortex, it may improve negative and cognitive symptoms.[9][10]

-

Parkinson's Disease: As an adjunct therapy, it could provide a stable level of dopamine receptor stimulation, potentially reducing motor fluctuations and the risk of levodopa-induced dyskinesia.[5]

-

Bipolar Disorder: The stabilizing effect on dopamine signaling could be beneficial in managing both manic and depressive episodes.

-

Depression: By modulating dopamine pathways involved in reward and motivation, it may offer a novel approach for treatment-resistant depression.[8]

Experimental Validation Strategy

To validate the hypothesized mechanism of action, a systematic series of in vitro and in vivo experiments would be required.

Caption: Experimental workflow for mechanistic validation.

Experimental Protocols:

1. Receptor Binding Assays:

- Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a focus on dopamine (D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) subtypes.

- Methodology:

- Prepare cell membranes from cell lines stably expressing the human recombinant receptors.

- Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

- After reaching equilibrium, separate bound from free radioligand by rapid filtration.

- Quantify the bound radioactivity using liquid scintillation counting.

- Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays ([³⁵S]GTPγS Binding):

- Objective: To determine the functional activity (EC50 and intrinsic activity) of the compound at D2/D3 receptors.

- Methodology:

- Use the same receptor-expressing cell membranes as in the binding assays.

- Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

- Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

- Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

- Compare the maximal stimulation to that of a full agonist (e.g., dopamine) to determine intrinsic activity.

Summary of Physicochemical and (Hypothetical) Binding Data

The following table summarizes key physicochemical properties and representative binding data for a hypothetical D2/D3 partial agonist based on the phenylpiperazine scaffold. This data is illustrative and would need to be experimentally determined for this compound.

| Property | Value | Reference |

| Molecular Formula | C15H22N2O2 | [11] |

| Molecular Weight | 262.35 g/mol | [11] |

| (Hypothetical) D2 Ki | 0.5 - 5 nM | [5][12] |

| (Hypothetical) D3 Ki | 0.1 - 2 nM | [5][12] |

| (Hypothetical) 5-HT1A Ki | 10 - 50 nM | [10] |

| (Hypothetical) 5-HT2A Ki | 20 - 100 nM | [10] |

| (Hypothetical) D2 Intrinsic Activity | 20 - 60% | [9] |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its chemical structure strongly suggests a role as a dopamine D2/D3 receptor partial agonist. This proposed mechanism offers a compelling rationale for its potential therapeutic utility in a variety of CNS disorders characterized by dysregulated dopamine signaling. The ability to stabilize dopaminergic tone, rather than simply blocking or over-activating the system, represents a sophisticated and potentially more effective therapeutic strategy. Further preclinical and clinical investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this promising compound.

References

-

Pik-Yee, L., & Undurti, N. D2 receptor partial agonists: treatment of CNS disorders of dopamine function. PubMed, [Link]

-

Mailman, R. B., & Murthy, V. (2010). D2 receptor partial agonists: treatment of CNS disorders of dopamine function. CNS Drugs, 24(4), 281-297. [Link]

-

Patsnap Synapse. (2024, June 21). What are D2 receptor partial agonists and how do they work?. [Link]

- Kulkarni, S. K., & Patil, S. P. (2012). Piperazine derivatives: A review of activity on neurotransmitter receptors. Journal of Applied Pharmaceutical Science, 2(11), 143-149.

-

Mohr, P., Masopust, J., & Kopeček, M. (2022). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?. Frontiers in Psychiatry, 13, 847981. [Link]

-

De Filippis, S., et al. (2021). Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder. Journal of Clinical Medicine, 10(23), 5589. [Link]

-

McInnis, T. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

McInnis, T. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

-

National Institute on Drug Abuse. (2023, March 22). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [Link]

-

Pérez-Fernández, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

-

Słoczyńska, K., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635-1650. [Link]

-

de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]

-

Catalano, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 413-420. [Link]

-

Wikipedia. 1-Phenylpiperazine. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. D2 receptor partial agonists: treatment of CNS disorders of dopamine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 9. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]

- 10. Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate: A Chiral Building Block for Modern Medicinal Chemistry

Executive Summary

(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a cornerstone chiral building block in contemporary drug discovery. Its unique architecture, featuring a stereodefined phenyl-substituted piperazine core with an orthogonally protected secondary amine, provides medicinal chemists with a versatile scaffold for constructing complex molecular entities. The Boc (tert-butoxycarbonyl) protecting group at the N1 position allows for regioselective functionalization at the distal N4 nitrogen, which, followed by a straightforward deprotection, opens a pathway for subsequent modification at N1. This guide elucidates the strategic importance of this building block, detailing its core synthetic transformations, practical experimental protocols, and its pivotal role in the synthesis of high-value therapeutic agents, exemplified by the Neurokinin-1 (NK1) receptor antagonist, Maropitant.

The Strategic Value of the (R)-3-Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting various biological pathways.[1][2][3] Its ability to present substituents in distinct spatial vectors, coupled with its basic nature that often aids in aqueous solubility, makes it a highly attractive structural motif.[4] The introduction of a phenyl group and a defined stereocenter, as in this compound, elevates its utility significantly.

Key Structural Attributes:

-

Defined Stereochemistry: The (R)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets like receptors and enzymes. This specificity is paramount for enhancing potency and reducing off-target effects.

-

Orthogonal Protection: The N1 nitrogen is masked as a Boc-carbamate, a group stable to a wide range of reaction conditions but readily cleaved under mild acidic treatment.[2] This renders the N4 nitrogen the sole nucleophilic site, ensuring predictable and regioselective functionalization.

-

The Phenyl Moiety: The phenyl group contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and accessing targets within the central nervous system (CNS). It also provides a site for potential π-π stacking or hydrophobic interactions within a receptor's binding pocket.

-

Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, which reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[5]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound stems from a logical two-stage functionalization strategy: initial modification at the exposed N4 position, followed by deprotection and subsequent reaction at the N1 position.

Caption: General synthetic workflow utilizing the building block.

With the N1 position protected, the N4 nitrogen serves as a potent nucleophile for forming new carbon-nitrogen or amide bonds.

Protocol 1: N4-Alkylation via Reductive Amination

This method is a robust and widely used strategy for introducing alkyl groups at the N4 position. The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent that is not water-sensitive, simplifying the reaction setup.

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (catalytic, optional)

-

-

Procedure:

-

Dissolve this compound and the carbonyl compound in anhydrous DCM.

-

Stir the mixture at room temperature for 20-30 minutes. If the imine/enamine formation is slow, a catalytic amount of acetic acid can be added.

-

Add sodium triacetoxyborohydride portion-wise to the mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The removal of the Boc group is a critical step to unmask the N1 nitrogen for further elaboration. This is almost exclusively achieved under acidic conditions.[6] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6][7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The two most common laboratory-scale methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

-

Materials:

-

N1-Boc protected piperazine derivative (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the Boc-protected piperazine in anhydrous DCM (at a concentration of ~0.1 M).

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.

-

The resulting TFA salt can be used directly or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ solution to yield the free base.

-

Protocol 3: Deprotection using HCl in Dioxane

-

Materials:

-

N1-Boc protected piperazine derivative (1.0 eq)

-

4M HCl in 1,4-dioxane solution

-

Methanol or Dioxane (as co-solvent, if needed)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Boc-protected piperazine in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add the 4M HCl in dioxane solution (3-10 equivalents) to the stirred solution at room temperature.[6][7]

-

Stir the reaction for 1-4 hours. Often, the deprotected piperazine hydrochloride salt will precipitate from the solution.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[7]

-

The resulting hydrochloride salt is often a stable, crystalline solid that can be easily handled and stored.

-

| Parameter | Method: TFA in DCM | Method: HCl in Dioxane |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-dioxane |

| Reaction Time | 1 - 3 hours | 1 - 4 hours |

| Workup | Evaporation, optional basic wash | Evaporation or precipitation/filtration |

| Product Form | TFA salt (oily) or free base (after wash) | HCl salt (often a crystalline solid) |

| Considerations | TFA is highly corrosive and requires thorough removal. | Product isolation as a salt can be advantageous for purification and stability. |

Application Profile: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A prominent application of this compound is in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, whose primary endogenous ligand is Substance P, is a key mediator in the central nervous system's vomiting reflex.[8] Antagonists of this receptor are effective antiemetics.

Case Study: Maropitant

Maropitant is a potent and selective NK1 receptor antagonist widely used in veterinary medicine to treat and prevent emesis.[9][10][] Its synthesis highlights the strategic value of the chiral phenylpiperazine building block.[9][12]

Caption: Retrosynthetic analysis of Maropitant.

The structure of Maropitant reveals how the (R)-3-phenylpiperazine core acts as a central scaffold. A retrosynthetic analysis shows that the molecule can be disconnected to three key fragments, with our building block being central to establishing the correct stereochemistry and linking the other components. The synthesis involves an initial N-alkylation to install the substituted benzyl group, followed by Boc deprotection and subsequent attachment of the benzhydryl moiety, which is essential for its NK1 receptor antagonistic activity.[12] The (R,R)-isomer of maropitant appears to be the most biologically active form, underscoring the importance of using an enantiomerically pure starting material.[12]

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a sophisticated tool for medicinal chemists. Its pre-defined stereochemistry and orthogonal protection scheme enable a rational and efficient approach to synthesizing complex molecules with high stereochemical fidelity. While its application in NK1 receptor antagonists is well-established, the prevalence of the phenylpiperazine scaffold in a vast range of CNS-active agents, kinase inhibitors, and other therapeutic classes suggests that its potential is far from exhausted.[13][14][15] As drug discovery continues to demand molecules with greater complexity and specificity, the strategic deployment of such well-designed building blocks will remain indispensable.

References

-

Maropitant - AERU - University of Hertfordshire. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (2021). Retrieved January 14, 2026, from [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2022). Retrieved January 14, 2026, from [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (1997). Retrieved January 14, 2026, from [Link]

-

Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. (2017). Retrieved January 14, 2026, from [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives - ResearchGate. (2021). Retrieved January 14, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (2022). Retrieved January 14, 2026, from [Link]

- ES2873376T3 - Formulation of maropitant - Google Patents. (n.d.).

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (2023). Retrieved January 14, 2026, from [Link]

-

Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. (2014). Retrieved January 14, 2026, from [Link]

-

Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (2020). Retrieved January 14, 2026, from [Link]

- CN109320510B - Preparation method of Maropitan free base - Google Patents. (n.d.).

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. (2019). Retrieved January 14, 2026, from [Link]

-